molecular formula C7H10N4O B13325391 3-Amino-3-(pyrimidin-5-yl)propanamide

3-Amino-3-(pyrimidin-5-yl)propanamide

Cat. No.: B13325391
M. Wt: 166.18 g/mol
InChI Key: HPABKHKQNAYWBR-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-5-yl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-5-yl)propanamide typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-Amino-3-(pyrimidin-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(pyrimidin-2-yl)propanamide
  • 3-Amino-3-(pyrimidin-4-yl)propanamide
  • 3-Amino-3-(pyrimidin-6-yl)propanamide

Uniqueness

3-Amino-3-(pyrimidin-5-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Amino-3-(pyrimidin-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C7H9N5O
  • Molecular Weight : 165.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : NC(CC(=O)N)C1=CN=CN=C1C(=N)N

The biological activity of this compound primarily revolves around its interaction with various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for many cellular functions, including signal transduction and cell cycle regulation.

Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, which are implicated in cancer and other diseases. For instance, studies have shown that derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are often dysregulated in cancers such as breast and prostate cancer .

Biological Activities

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies for inhibiting cancer cell proliferation. For example, a derivative demonstrated an EC50 of 33 nM against CDK16, indicating potent activity against this kinase .
    • In vitro assays revealed that certain analogs can induce G2/M phase cell cycle arrest in cancer cells, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Some studies have explored the anti-inflammatory potential of similar compounds. For instance, conjugates involving amide linkages have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways .
  • Antimicrobial Effects :
    • Preliminary investigations into the antimicrobial properties of pyrimidine-based compounds have shown activity against various bacterial strains, suggesting that this compound might possess similar properties .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several analogs of this compound. These were tested on A549 lung cancer cell lines, revealing a dose-dependent decrease in cell viability. The most potent derivative led to a significant reduction in cell proliferation compared to controls.

Case Study 2: Kinase Inhibition

A comprehensive screening against a panel of kinases demonstrated that certain derivatives of this compound exhibited selective inhibition profiles. Notably, they showed high selectivity for CDK2 and CDK5 with IC50 values ranging from 4.6 nM to 27.6 nM, indicating their potential utility in targeted cancer therapies .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular Weight165.18 g/molVaries
EC50 (CDK16)33 nMVaries
Anti-inflammatory ActionModerateHigh (e.g., NSAIDs)
Antimicrobial ActivityPreliminary evidenceEstablished

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-3-pyrimidin-5-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12)

InChI Key

HPABKHKQNAYWBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)N)N

Origin of Product

United States

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